molecular formula C20H14O5 B7504939 1,3-Benzodioxol-5-yl 3-phenoxybenzoate

1,3-Benzodioxol-5-yl 3-phenoxybenzoate

Cat. No. B7504939
M. Wt: 334.3 g/mol
InChI Key: PYJRQWOSZVLUBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Benzodioxol-5-yl 3-phenoxybenzoate, commonly known as BPB, is a chemical compound widely used in scientific research due to its diverse applications. BPB belongs to the class of organic compounds known as benzoates and is used in various fields, including biochemistry, pharmacology, and molecular biology.

Mechanism of Action

BPB works as a fluorescent probe by covalently binding to proteins, lipids, and nucleic acids. The covalent bond between BPB and the target molecule results in the formation of a stable complex, which can be detected using fluorescence microscopy or spectroscopy. The fluorescence signal generated by BPB is dependent on the local environment of the target molecule, such as pH, temperature, and the presence of other molecules. This property of BPB makes it an ideal tool for studying the dynamics of biological processes.
Biochemical and Physiological Effects
BPB has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not affect the viability or growth of cells and does not induce any significant changes in gene expression or protein synthesis. BPB is also non-toxic and does not cause any adverse effects in animals or humans. These properties make BPB an ideal tool for studying biological processes without interfering with the system under investigation.

Advantages and Limitations for Lab Experiments

BPB has several advantages over other fluorescent probes used in scientific research. It has a high quantum yield, which means that it generates a strong fluorescence signal even at low concentrations. BPB is also highly specific, which means that it can selectively label a target molecule without interfering with other molecules in the system. However, BPB has some limitations. It is sensitive to pH and temperature changes, which can affect the fluorescence signal. In addition, BPB has a limited range of excitation and emission wavelengths, which can limit its use in certain applications.

Future Directions

BPB has a wide range of potential applications in scientific research. Some of the future directions for BPB include the development of new fluorescent probes with improved sensitivity and specificity, the application of BPB in live-cell imaging, and the use of BPB in drug discovery and development. In addition, BPB can be used to study the role of different proteins in cellular processes and to investigate the mechanisms of action of various drugs. The potential applications of BPB are vast, and further research is needed to fully explore its capabilities.
Conclusion
In conclusion, 1,3-Benzodioxol-5-yl 3-phenoxybenzoate is a versatile chemical compound widely used in scientific research due to its diverse applications. BPB is synthesized by the reaction of 3-phenoxybenzoic acid with 1,3-benzodioxole and thionyl chloride. BPB is used as a fluorescent probe to study various biological processes, including protein labeling, enzyme assays, and protein purification. BPB has several advantages over other fluorescent probes, including high quantum yield and specificity. However, BPB has some limitations, including sensitivity to pH and temperature changes. The potential applications of BPB are vast, and further research is needed to fully explore its capabilities.

Synthesis Methods

BPB is synthesized by the reaction of 3-phenoxybenzoic acid with 1,3-benzodioxole and thionyl chloride. The reaction results in the formation of BPB as a white crystalline powder. The purity of BPB can be improved by recrystallization using solvents such as ethanol or acetone.

Scientific Research Applications

BPB is widely used in scientific research as a fluorescent probe to study various biological processes. It is used to label proteins, lipids, and nucleic acids for imaging and detection purposes. BPB is also used as a substrate for enzyme assays and as a ligand for protein purification. In addition, BPB is used to study the mechanism of action of various drugs and to investigate the role of different proteins in cellular processes.

properties

IUPAC Name

1,3-benzodioxol-5-yl 3-phenoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O5/c21-20(25-17-9-10-18-19(12-17)23-13-22-18)14-5-4-8-16(11-14)24-15-6-2-1-3-7-15/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJRQWOSZVLUBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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